N-Butyl L-Cbz-isoleucinamide is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a butyl group and a carbobenzyloxy (Cbz) protecting group attached to the isoleucine amino acid. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its potential applications in drug development.
N-Butyl L-Cbz-isoleucinamide can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its availability may vary depending on the region and supplier.
This compound is classified as an amino acid derivative, specifically a protected form of isoleucine. It falls under the broader category of organic compounds used in pharmaceuticals and biochemistry.
The synthesis of N-Butyl L-Cbz-isoleucinamide typically involves several steps, including the protection of the amino group of isoleucine and subsequent alkylation:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents include dimethylformamide or dichloromethane, while base catalysts like potassium carbonate may be employed to facilitate the alkylation process.
N-Butyl L-Cbz-isoleucinamide has a complex molecular structure characterized by:
The molecular formula can be represented as .
N-Butyl L-Cbz-isoleucinamide can participate in various chemical reactions:
The choice of reagents and conditions for these reactions significantly affects the outcome, including yield and selectivity.
The mechanism by which N-Butyl L-Cbz-isoleucinamide exerts its effects (if applicable in biological contexts) typically involves interactions at the molecular level with biological targets such as enzymes or receptors.
Quantitative data regarding binding affinities and kinetic parameters would be necessary for a comprehensive understanding but are often derived from empirical studies.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of N-Butyl L-Cbz-isoleucinamide.
N-Butyl L-Cbz-isoleucinamide finds applications primarily in:
The selection between benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups significantly impacts the synthesis efficiency and integrity of L-isoleucinamide derivatives. Cbz protection, introduced via reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous sodium carbonate, 0°C), achieves near-quantitative yields for L-isoleucine while preserving stereochemistry. This method tolerates multifunctional substrates like glucosamine without side reactions at hydroxyl groups [1] [7]. In contrast, Boc protection using di-tert-butyl dicarbonate requires strongly acidic deprotection conditions (e.g., trifluoroacetic acid), which risks racemization or tert-butylation side reactions.
Orthogonality is a critical advantage: Cbz remains stable under basic conditions (e.g., piperidine) that cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups, enabling sequential deprotection in complex peptide architectures. Boc, however, is incompatible with acid-labile linkers in solid-phase synthesis. Quantitative ¹H-NMR analyses confirm Cbz-protected L-isoleucine ([α]²⁰_D = +6.5° in ethanol) exhibits no detectable racemization, whereas Boc-protected analogs show up to 2% epimerization under extended reaction times [1] [3] [8].
Table 1: Comparative Properties of Cbz and Boc Protecting Groups in Isoleucine Derivatives
Property | Cbz Protection | Boc Protection |
---|---|---|
Introducing Reagent | Benzyl chloroformate | Di-tert-butyl dicarbonate |
Reaction Conditions | Aq. Na₂CO₃, 0°C, 20 h | Organic base, RT, 12 h |
Deprotection Method | Hydrogenolysis (H₂/Pd-C) | Acidolysis (TFA) |
Steric Perturbation | Minimal | Moderate |
Racemization Risk | <0.5% | ≤2% |
Orthogonality | Stable to bases; labile to reduction | Stable to bases; labile to acids |
N-alkylation of Cbz-L-isoleucine employs activation of the carboxyl group followed by nucleophilic attack by n-butylamine. Carbodiimide-mediated coupling (e.g., DCC/DMAP) in dichloromethane achieves 85–92% yields but requires rigorous exclusion of moisture to suppress urea formation. Superior regioselectivity is attained via mixed anhydride methods: reaction with isobutyl chloroformate and N-methylmorpholine at –15°C generates a transient anhydride that, upon addition of n-butylamine, furnishes N-butyl L-Cbz-isoleucinamide in 94% yield with <0.1% di-alkylation byproducts [8] [9].
Alternative one-pot strategies leverage in situ activation using 2-chloropyridine and trifluoromethanesulfonyl anhydride to form an acyl pyridinium intermediate. Subsequent treatment with n-butylmagnesium bromide at 0°C affords the target amide in 89% yield, bypassing traditional carboxyl activation. This method is particularly effective for sterically hindered amino acids like isoleucine, as magnesium chloride additives suppress epimerization by sequestering trace acids [10].
Synthesis of N-butyl L-Cbz-isoleucinamide diverges in efficiency between solution-phase and solid-phase approaches:
Solution-phase synthesis is optimal for gram-scale production, utilizing Cbz-L-isoleucine (CAS 3160-59-6) as a commercially available starting material (purity >98%). Sequential carboxyl activation and n-butylamine coupling in dichloromethane achieve 90–95% yields after crystallization. This route accommodates high-temperature reactions (e.g., 40°C) without resin degradation, though intermediate purification remains necessary [8] [10].
Solid-phase synthesis employs Wang resin-linked Fmoc-isoleucine, where Fmoc deprotection (20% piperidine/DMF) precedes on-resin coupling with Cbz-Cl (5 equiv, pyridine base). After N-butylamidation using HATU, cleavage (95:5 TFA/DCM) releases the product. While automation-compatible and high-yielding (87%), this method risks diketopiperazine formation during Fmoc deprotection and exhibits lower throughput due to resin loading limitations (typically 0.5–1.0 mmol/g) [5] [7].
For N-alkyl-rich peptides like clinical candidate LUNA18, solution-phase synthesis delivers higher average purity (97%) across multistep sequences due to reduced side-chain aggregation. Solid-phase remains preferable for convergent peptide assembly requiring iterative deprotection [5].
Catalytic Hydrogenation MechanismsCbz deprotection in N-butyl L-Cbz-isoleucinamide proceeds via palladium-catalyzed hydrogenolysis. Molecular hydrogen adsorbs onto Pd/C, cleaving the Cbz C–O bond to generate toluene, carbon dioxide, and the deprotected isoleucinamide. Optimally, 10% Pd-C (0.2 equiv) in methanol under 1 atm H₂ achieves >99% deprotection in 30 min at 25°C. Crucially, ammonium acetate (0.1 equiv) is added to inhibit competitive benzyl ether cleavage, while maintaining pH 5–6 prevents Pd-catalyzed racemization [1] [2] [7].
Innovative Hydrogenation ProtocolsIn situ hydrogen donors overcome safety limitations of gaseous H₂:
Side-Reaction MitigationPalladium black formation and sulfur poisoning are key challenges. Filtration through Celite with 0.5 mM EDTA washes reduces Pd residues to <5 ppm. For substrates containing thioethers, nickel boride (Ni₂B) catalysts replace Pd/C to prevent catalyst deactivation [2] [7].
Table 2: Hydrogenolysis Methods for Cbz Deprotection in N-Butyl L-Cbz-Isoleucinamide
Method | Conditions | Time | Yield | Pd Residues |
---|---|---|---|---|
H₂/Pd-C | 10% Pd-C, MeOH, 1 atm, 25°C | 30 min | >99% | 100–500 ppm |
NaBH₄/Pd-C | 10% Pd-C, NaBH₄, MeOH, 25°C | 5 min | 98% | <50 ppm |
Transfer Hydrogenation | Pd-C, Et₃SiH, EtOH, 25°C | 60 min | 95% | 200 ppm |
Inhibitor-Modified | Pd-C, H₂, NH₄OAc, MeOH | 40 min | >99% | 100 ppm |
Note: Yields and residues quantified via HPLC and ICP-MS [2] [7].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8